

Ciproxifan Maleate in Rodent Research: A Detailed Guide to Dosage and Administration

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Compound of Interest

Compound Name: Ciproxifan maleate

Cat. No.: B1662222

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Application Notes and Protocols

Ciproxifan, a potent and selective histamine H3 receptor antagonist/inverse agonist, is a valuable tool in neuroscience research, particularly in studies of cognitive function, wakefulness, and neuropsychiatric disorders. Its mechanism of action involves blocking the presynaptic H3 autoreceptors, which leads to increased histamine release in the brain. This, in turn, modulates the release of other key neurotransmitters such as acetylcholine and dopamine, making ciproxifan a compound of interest for its potential therapeutic effects. This document provides a comprehensive overview of **ciproxifan maleate** dosage and administration in rats, compiled from preclinical research findings.

Data Presentation

The following tables summarize the quantitative data on **ciproxifan maleate** administration in rats, including effective dosages in various experimental models and reported receptor binding affinity. Please note that specific pharmacokinetic parameters (C_{max}, T_{max}, half-life) for ciproxifan in rats are not readily available in the reviewed literature; the oral bioavailability has been reported in mice.

Table 1: Effective Dosages of **Ciproxifan Maleate** in Rats

Experimental Model	Rat Strain	Dose (mg/kg)	Route of Administration	Observed Effects	Reference
Cognitive Enhancement (Delayed Spatial Alternation)	Long-Evans	3.0	Subcutaneous (s.c.)	Alleviated MK-801-induced memory impairment.	[1] [2]
Schizophrenia-like behavior (MK-801 induced hyperlocomotion)	Wistar	3.0	Intraperitoneal (i.p.)	Reduced MK-801-induced hyperlocomotion.	[3]
Schizophrenia-like behavior (MK-801 induced hyperlocomotion)	Long-Evans	1.0 & 3.0	Subcutaneous (s.c.)	Enhanced MK-801 (moderate dose) induced hyperactivity; suppressed high dose effects.	[1] [2]
Potential of Antipsychotic Effects	Wistar	1.5	Intraperitoneal (i.p.)	Potentiated haloperidol-induced locomotor hypoactivity and catalepsy.	

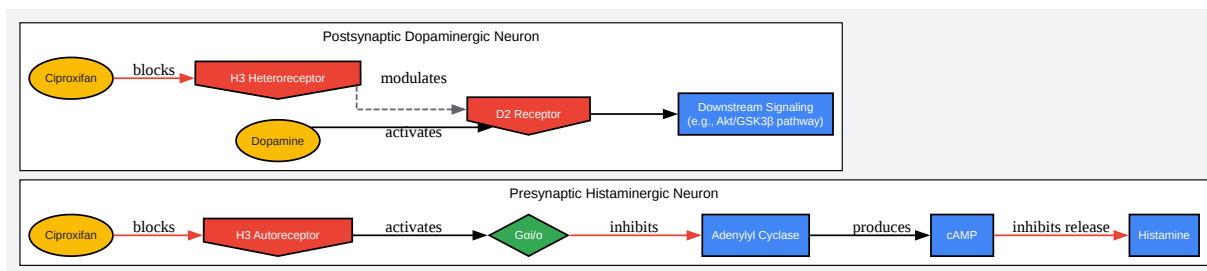
Cognitive Deficits in Chronic Stress	Wistar	3.0	Intraperitoneal (i.p.)	Abolished negative effects of chronic stress on cognitive processes.
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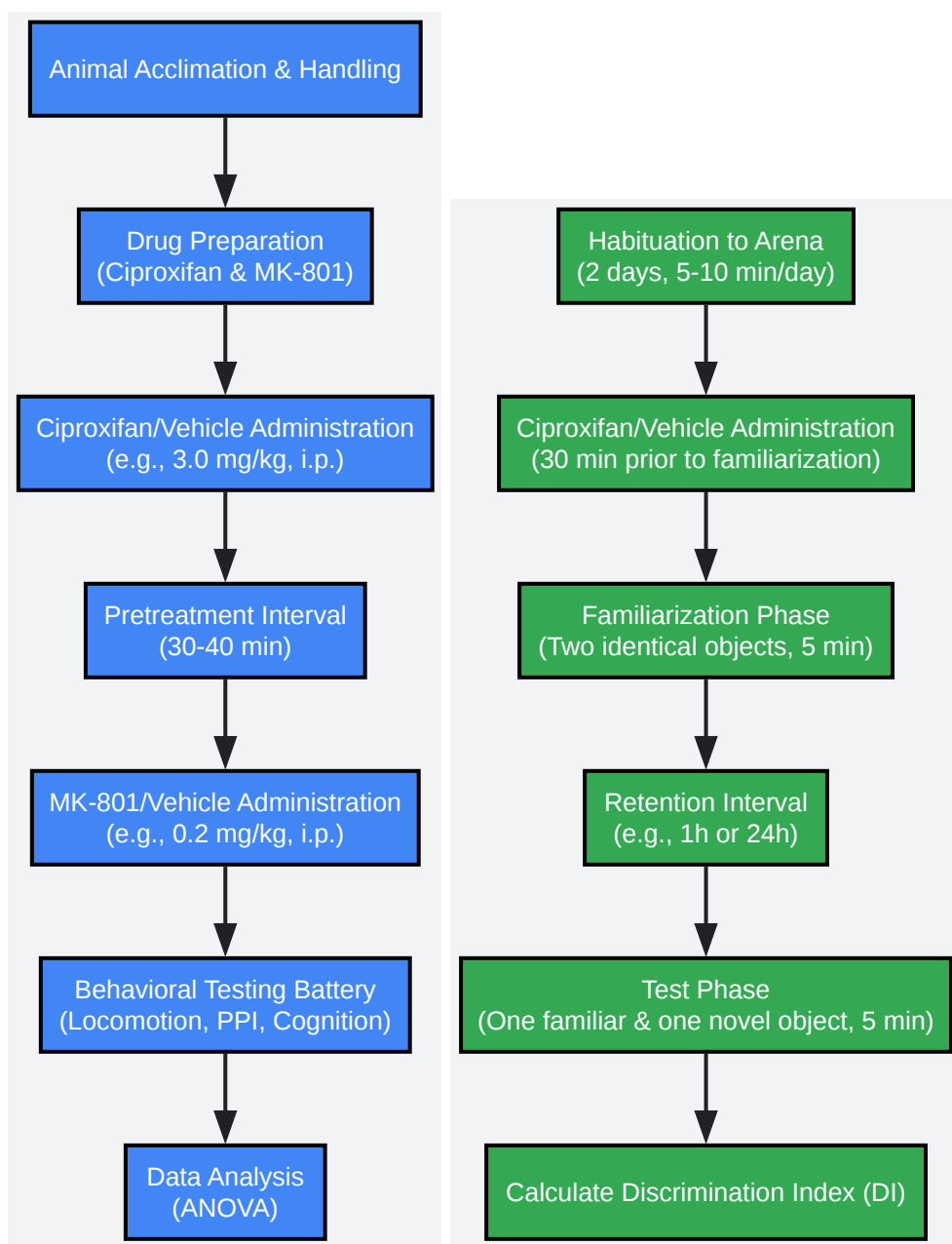
Table 2: Pharmacokinetic and Receptor Binding Profile

Parameter	Species	Value	Route of Administration	Reference
Oral Bioavailability	Mice	62%	Oral (p.o.)	
Receptor Binding Affinity (Ki)	Rat Brain Cortex	8.24 - 9.27 (pKi)	In vitro	

Signaling Pathways

Ciproxifan acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3 receptor primarily couples to the G α i/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, its blockade by ciproxifan disinhibits histamine release. Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons, where their blockade by ciproxifan can modulate the release of other neurotransmitters, including dopamine. The interaction between histamine H3 and dopamine D2 receptors is an area of active research, with evidence suggesting the formation of H3-D2 receptor heteromers that can influence downstream signaling pathways such as the Akt-GSK3 β pathway.





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